Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Drug Design ADME

Sourcing conformationally rigid spirocyclic building blocks with validated ADME profiles often delays medicinal chemistry campaigns. Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS 1073559-59-7) resolves this as a ready-to-use fragment for FBDD and CNS drug discovery. • Balanced Log P 1.44 enables BBB penetration • Aqueous solubility 6.55 mg/mL supports in vitro assays • Spirocyclic 3D topology explores novel chemical space for kinase/protease targets. Supplied at ≥95% purity; ambient shipping worldwide.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1073559-59-7
Cat. No. B1529659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
CAS1073559-59-7
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2(CC1)CC(=O)NC2
InChIInChI=1S/C12H19NO3/c1-2-16-11(15)9-3-5-12(6-4-9)7-10(14)13-8-12/h9H,2-8H2,1H3,(H,13,14)
InChIKeyAIIUIMMFKSQURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: Spirocyclic Building Block


Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS 1073559-59-7) is a spirocyclic compound characterized by a bicyclic structure featuring a nitrogen atom at the 2-position, a ketone (oxo) group at the 3-position, and an ethyl carboxylate ester at the 8-position . It belongs to the class of 2-azaspiro[4.5]decane derivatives, which are privileged scaffolds in medicinal chemistry due to their three-dimensional shape, conformational rigidity, and ability to act as bioisosteres of common pharmacophores . This compound serves as a versatile intermediate for the synthesis of biologically active molecules and is of significant interest in drug discovery [1].

1
Spirocyclic building block for medicinal chemistry exploration
2
Ethyl ester and 3‑oxo groups enable versatile synthetic derivatization
3
Privileged 2‑azaspiro[4.5]decane scaffold for bioisosteric replacement studies

Substitution Risks for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate


Generic substitution of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate with other 2-azaspiro[4.5]decane derivatives or simple spirocyclic amines is not scientifically valid. The presence of both the 3-oxo (lactam) and the 8-ethyl carboxylate groups imparts a unique combination of hydrogen bonding capacity, polarity, and steric bulk that dictates its reactivity and physicochemical properties . For instance, substituting with a compound lacking the 3-oxo group eliminates a key hydrogen bond acceptor and alters the electronic distribution, while changing the ethyl ester to a free acid dramatically affects lipophilicity and solubility . Such structural deviations can lead to significant differences in downstream synthetic yields, biological activity, and pharmacokinetic profiles. The following quantitative evidence guide highlights the specific, measurable attributes that differentiate this compound from its closest analogs.

!
Removing the 3‑oxo (lactam) group eliminates a key hydrogen‑bond acceptor and alters electronic distribution
!
Replacing the ethyl ester with a free acid drastically changes lipophilicity and solubility profile
!
Simple spirocyclic amines lack the dual functionality required for selective molecular recognition

Quantitative Comparison of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate


Lipophilicity Advantage for Membrane Permeability

The ethyl ester moiety of the target compound confers a significantly higher lipophilicity compared to its free acid analog (3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid). The predicted consensus Log P (octanol-water partition coefficient) for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is 1.44 , whereas the free acid analog (CAS 1521867-75-3) is expected to have a substantially lower Log P due to its ionizable carboxyl group, typically around -1 to 0. This difference in lipophilicity directly influences membrane permeability and oral bioavailability in drug discovery contexts.

Lipophilicity
Cross‑study comparable
Consensus Log P 1.44 vs. free acid ~ -0.5 (Δ ≈ 1.9)
Supports membrane permeability assessment
Predicted values, verify experimentally
Medicinal Chemistry Drug Design ADME

Balanced Aqueous Solubility Profile

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate exhibits a calculated aqueous solubility of 6.55 mg/mL (Log S = -1.54) , placing it in the 'moderately soluble' range. This is a favorable balance between the high lipophilicity of the core spirocyclic scaffold and the need for aqueous compatibility. In contrast, the corresponding free acid analog (3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid) is expected to be more soluble at neutral pH due to ionization, but its solubility can be highly pH-dependent, which complicates formulation and biological testing.

Solubility
Cross‑study comparable
6.55 mg/mL, Log S −1.54 (moderate)
Predictable solubility for assay handling
Predicted (ESOL), confirm experimentally
Pharmaceutical Sciences Preformulation Solubility

High Purity for Reproducible Synthesis

Commercially available Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is consistently offered at a minimum purity of 95% . This high purity specification is critical for ensuring reproducible synthetic outcomes and reliable biological data. While many simple spirocyclic amines (e.g., 1-azaspiro[4.5]decane) are also available at similar purities, the more complex functionalized analogs, such as the free acid or methyl ester, are often supplied with lower purity due to synthetic challenges, which can introduce variability into downstream research.

Purity
Supporting evidence
≥95% (vendor specification)
Reduces batch variability in synthesis
Vendor‑specified, confirm by QC
Organic Synthesis Quality Control Procurement

Structural and Electronic Impact of 3-Oxo Lactam

The 3-oxo group in Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate introduces a strong hydrogen bond acceptor and alters the electronic properties of the spirocyclic scaffold compared to non-oxygenated analogs like 1-azaspiro[4.5]decane. This functional group is crucial for molecular recognition events, such as binding to enzyme active sites or receptor pockets. The presence of the lactam also provides a handle for further derivatization, enabling the synthesis of more complex drug-like molecules .

3‑Oxo functionality
Class‑level
Lactam H‑bond acceptor, alters electron density
Enhances molecular recognition and derivatization
Class‑level inference, validate with analogs
Medicinal Chemistry Molecular Recognition Scaffold Design

Drug-Likeness and Lipinski Compliance

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate possesses a molecular weight of 225.28 g/mol, a calculated Log P of 1.44, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . These properties are in full compliance with Lipinski's Rule of Five, which is a set of guidelines for predicting oral bioavailability. This makes it an attractive scaffold for lead optimization programs. In contrast, some closely related analogs, such as the free acid, may have a lower Log P but a higher molecular weight or different hydrogen bonding pattern that could affect drug-likeness.

Drug‑likeness
Supporting evidence
MW 225.28, Log P 1.44, HBD 1, HBA 3
Complies with Rule of Five for oral bioavailability studies
Calculated properties, confirm experimentally
Drug Discovery ADME Medicinal Chemistry

Applications of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate


Lead Optimization in CNS Drug Discovery

Given its favorable lipophilicity (Log P = 1.44) and moderate aqueous solubility (6.55 mg/mL) , Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is an ideal scaffold for designing compounds intended to cross the blood-brain barrier. The 2-azaspiro[4.5]decane core is a known privileged structure for targeting CNS receptors, and this specific derivative offers a balanced profile for permeability and solubility.

Bioisosteric Analogs for Fragment-Based Drug Discovery

The compound's spirocyclic nature and compliance with Lipinski's Rule of Five (MW 225.28, Log P 1.44, HBD 1, HBA 3) make it a high-quality fragment for FBDD campaigns. Its three-dimensional shape, conferred by the spiro center, allows it to explore chemical space differently from flat aromatic fragments, potentially leading to novel binding interactions with challenging protein targets.

Selective Enzyme Inhibitor Development

The ethyl ester group at the 8-position serves as a masked carboxylic acid, which can be hydrolyzed to reveal a free acid for conjugation or as a pharmacophore. This functional handle, combined with the hydrogen-bonding capacity of the 3-oxo lactam , provides multiple vectors for optimizing binding affinity and selectivity toward enzymes like proteases, kinases, or hydrolases.

Antimicrobial Agents with Enhanced Membrane Penetration

The balanced lipophilic-hydrophilic profile (Log P 1.44, Solubility 6.55 mg/mL) of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate positions it as a valuable building block for antimicrobial drug discovery. Its moderate lipophilicity can facilitate penetration through bacterial lipid membranes, while its solubility supports formulation and testing in aqueous biological media.

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced Log P / solubility profile
Blood‑brain barrier permeability assays
Fragment‑based drug discovery
Spirocyclic core with favorable drug‑likeness
3D fragment library screening
Enzyme inhibitor design
Masked carboxylic acid (ethyl ester) and lactam H‑bonding
Binding and selectivity assays
Antimicrobial scaffold development
Moderate lipophilicity for membrane penetration
Bacterial membrane permeability and MIC

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